

Chemical structure and properties of 3-Hydroxysebacic acid.

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Compound Name: 3-Hydroxysebacic acid

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3-Hydroxysebacic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxysebacic acid, also known as 3-hydroxydecanedioic acid, is a C10 α,ω -dicarboxylic acid carrying a hydroxyl group at the third carbon. This endogenous metabolite is a key intermediate in fatty acid metabolism, particularly in the ω -oxidation and subsequent β -oxidation pathways. Its detection and quantification in biological fluids are of significant diagnostic value, serving as a crucial biomarker for certain inherited metabolic disorders, including Medium Chain Acyl-CoA Dehydrogenase (MCAD) deficiency and peroxisomal biogenesis disorders like Zellweger syndrome.^[1] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, biological role, and analytical methodologies pertaining to **3-hydroxysebacic acid**. Detailed experimental protocols for its synthesis, purification, and analysis are presented, alongside visualizations of its metabolic pathway to facilitate a comprehensive understanding for researchers and clinicians.

Chemical Structure and Identification

3-Hydroxysebacic acid is a dicarboxylic acid with a ten-carbon chain. The defining structural features are the two terminal carboxylic acid groups and a hydroxyl group located at the C-3

position.

- Chemical Structure:
- Identifiers:
 - IUPAC Name: 3-hydroxydecanedioic acid[2]
 - CAS Number: 73141-46-5[2]
 - Molecular Formula: C₁₀H₁₈O₅[2]
 - Molecular Weight: 218.25 g/mol [2]

Physicochemical and Spectroscopic Properties

A summary of the known and predicted physicochemical and spectroscopic data for **3-hydroxysebacic acid** is presented below. This data is essential for its detection, purification, and characterization.

Physicochemical Data

Property	Value	Source
Physical State	Solid	[3]
Melting Point	104-108 °C	ChemicalBook
Water Solubility (predicted)	3.38 g/L	[4][5]
pKa (Strongest Acidic, predicted)	4.45	[4]
logP (predicted)	0.63	[4][5]

Spectroscopic Data

Technique	Key Features
Mass Spectrometry (LC-MS)	Precursor ion $[M-H]^-$ at m/z 217.1079.[2]
^{13}C -NMR	Carboxyl carbons (C1, C10) are expected in the range of 175-185 ppm. The carbon bearing the hydroxyl group (C3) would appear around 65-70 ppm. Aliphatic carbons would be observed between 20-45 ppm.
FT-IR	A broad O-H stretch from the carboxylic acid dimers is expected around 2500-3300 cm^{-1} . A strong C=O stretch from the carboxylic acid groups will be present around 1700-1720 cm^{-1} . [6][7][8] A C-O stretch from the secondary alcohol and carboxylic acids is anticipated in the 1050-1300 cm^{-1} region.

Biological Role and Significance

3-Hydroxysebacic acid is not a signaling molecule but rather a metabolic intermediate. Its presence and concentration in biological fluids are indicative of the status of fatty acid oxidation pathways.

Metabolic Pathway Involvement

3-Hydroxysebacic acid is formed through the ω -oxidation of medium-chain fatty acids, followed by β -oxidation. This pathway becomes particularly active when the primary β -oxidation pathway is impaired.

- ω -Oxidation: Medium-chain fatty acids (e.g., decanoic acid) undergo hydroxylation at the terminal methyl (ω) carbon, followed by oxidation to an aldehyde and then to a dicarboxylic acid (sebacic acid).[3][4][9]
- β -Oxidation of Dicarboxylic Acids: The resulting sebacic acid can then enter the β -oxidation spiral. The first cycle of β -oxidation of sebacic acid yields **3-hydroxysebacic acid**.

This metabolic route is a minor pathway in healthy individuals but is upregulated in conditions of metabolic stress or enzymatic defects.

Clinical Significance

Elevated levels of **3-hydroxysebacic acid** and other dicarboxylic acids in urine are a hallmark of several metabolic disorders:

- Medium Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency: A defect in the β -oxidation of medium-chain fatty acids leads to their accumulation and diversion into the ω -oxidation pathway, resulting in increased production of dicarboxylic acids, including **3-hydroxysebacic acid**.
- Peroxisomal Biogenesis Disorders (e.g., Zellweger Syndrome): In these disorders, the impairment of peroxisomal β -oxidation leads to the accumulation of very long-chain fatty acids and dicarboxylic acids.^[1] The urinary organic acid profile, including elevated **3-hydroxysebacic acid**, is a key diagnostic indicator.^[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of **3-hydroxysebacic acid**.

Synthesis of 3-Hydroxysebacic Acid (via Reformatsky Reaction)

The following is a representative protocol for the synthesis of a 3-hydroxy dicarboxylic acid, adapted from the principles of the Reformatsky reaction, which is a well-established method for forming β -hydroxy esters.^{[10][11]}

Materials:

- Methyl 8-oxooctanoate
- Ethyl bromoacetate
- Activated Zinc dust

- Anhydrous Tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Diethyl ether
- 1 M Hydrochloric acid (HCl)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Sodium hydroxide (NaOH)
- Methanol
- Dowex 50WX8 resin (H^+ form)

Procedure:

- **Reaction Setup:** A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is flame-dried and allowed to cool under a nitrogen atmosphere.
- **Initiation:** Activated zinc dust (1.2 eq) and a crystal of iodine are added to the flask, followed by anhydrous THF. A small portion of a solution of methyl 8-oxooctanoate (1.0 eq) and ethyl bromoacetate (1.1 eq) in anhydrous THF is added from the dropping funnel. The mixture is gently warmed until the color of iodine disappears, indicating the initiation of the reaction.
- **Reaction:** The remaining solution of the oxo-ester and bromoacetate is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is refluxed for an additional 2-3 hours.
- **Work-up:** The reaction mixture is cooled to room temperature and then poured into a vigorously stirred, ice-cold saturated aqueous NH_4Cl solution. The aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed sequentially with 1 M HCl, saturated aqueous NaHCO_3 solution, and brine. The organic layer is then dried over

anhydrous MgSO_4 , filtered, and the solvent is removed under reduced pressure to yield the crude diester.

- Hydrolysis: The crude diester is dissolved in a 2:1 mixture of methanol and 2 M aqueous NaOH. The solution is stirred at room temperature overnight.
- Isolation: The methanol is removed under reduced pressure. The remaining aqueous solution is washed with diethyl ether to remove any non-polar impurities. The aqueous layer is then acidified to pH 2 with concentrated HCl and extracted three times with ethyl acetate. The combined ethyl acetate extracts are dried over anhydrous MgSO_4 , filtered, and the solvent is evaporated to yield crude **3-hydroxysebacic acid**.

Purification by Recrystallization

Materials:

- Crude **3-hydroxysebacic acid**
- Ethyl acetate
- Hexane

Procedure:

- Dissolution: The crude **3-hydroxysebacic acid** is dissolved in a minimal amount of hot ethyl acetate.
- Crystallization: The solution is allowed to cool slowly to room temperature. Hexane is then added dropwise until the solution becomes slightly turbid.
- Isolation: The solution is left undisturbed at 4 °C overnight to allow for complete crystallization.
- Filtration and Drying: The resulting crystals are collected by vacuum filtration, washed with a small amount of cold ethyl acetate/hexane (1:1), and dried under vacuum to yield pure **3-hydroxysebacic acid**.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is for the quantitative analysis of 3-hydroxy fatty acids in biological samples and can be applied to **3-hydroxysebacic acid**.

Materials:

- Biological sample (e.g., urine, plasma)
- Internal standard (e.g., deuterated **3-hydroxysebacic acid**)
- Ethyl acetate
- 6 M Hydrochloric acid (HCl)
- N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- **Sample Preparation:** To 1 mL of the biological sample, add the internal standard. Acidify the sample to pH 1-2 with 6 M HCl.
- **Extraction:** Extract the acidified sample three times with 3 mL of ethyl acetate. Vortex each extraction for 1 minute and centrifuge to separate the phases.
- **Drying:** Combine the organic extracts and dry them over anhydrous Na_2SO_4 .
- **Derivatization:** Evaporate the dried extract to dryness under a stream of nitrogen. Add 100 μL of BSTFA + 1% TMCS and heat at 70 °C for 30 minutes to form the trimethylsilyl (TMS) derivatives.
- **GC-MS Analysis:** Inject 1 μL of the derivatized sample into the GC-MS system.
 - **GC Column:** A non-polar capillary column (e.g., DB-5ms).

- Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 10 minutes.
- MS Detection: Use electron impact (EI) ionization and scan in full scan mode or selected ion monitoring (SIM) for targeted quantification.

Visualizations

Metabolic Pathway of 3-Hydroxysebacic Acid Formation

The following diagram illustrates the formation of **3-hydroxysebacic acid** from a medium-chain fatty acid via the ω -oxidation and subsequent β -oxidation pathways.

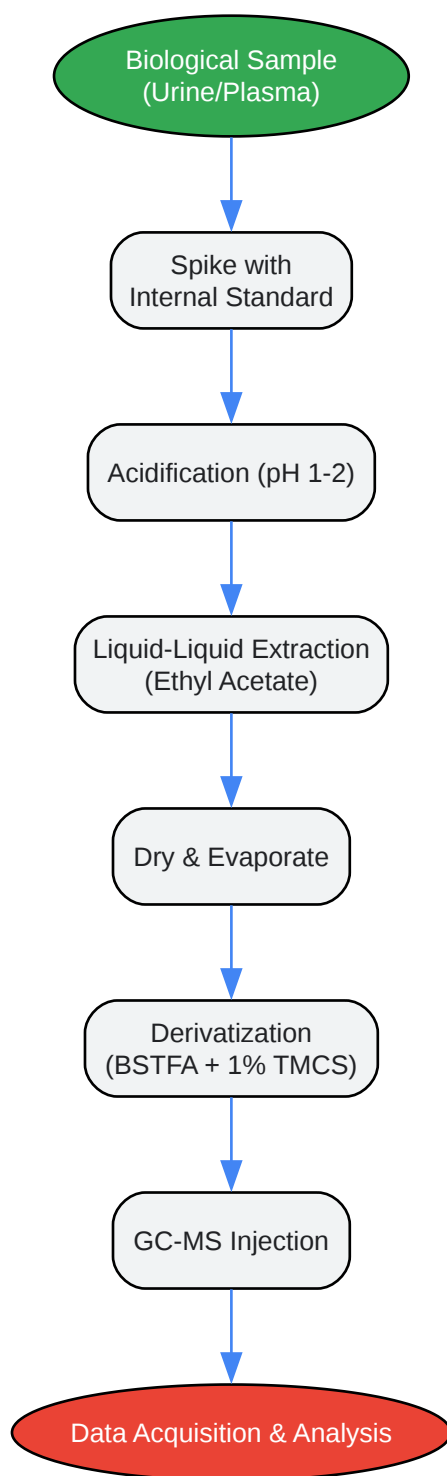


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Caption: Formation of **3-Hydroxysebacic Acid**.

Experimental Workflow for GC-MS Analysis

This diagram outlines the key steps in the analytical workflow for quantifying **3-hydroxysebacic acid** in a biological sample.



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Caption: GC-MS Analysis Workflow.

Conclusion

3-Hydroxysebacic acid is a metabolically significant molecule whose presence in biological fluids provides a window into the functioning of fatty acid oxidation pathways. Its role as a biomarker for several inherited metabolic diseases underscores the importance of accurate and reliable methods for its detection and quantification. This guide has provided a comprehensive overview of its chemical and biological properties, along with detailed protocols that can be readily implemented in a research or clinical laboratory setting. Further research into the precise pathological roles of **3-hydroxysebacic acid** and other dicarboxylic acids may unveil new therapeutic targets for managing metabolic disorders.

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References

- 1. Medium- and long-chain dicarboxylic aciduria in patients with Zellweger syndrome and neonatal adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. humpath.com [humpath.com]
- 4. byjus.com [byjus.com]
- 5. Fatty acid oxidation (Beta , Alpha omega and peroxisomal) | PPTX [slideshare.net]
- 6. tutorchase.com [tutorchase.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. microbenotes.com [microbenotes.com]
- 10. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 11. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]
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